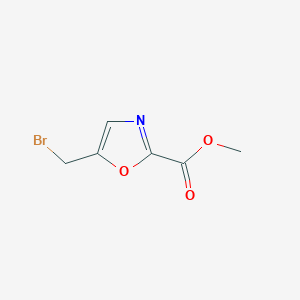

Methyl5-(bromomethyl)oxazole-2-carboxylate

Description

Significance of Oxazole (B20620) Ring Systems in Organic Synthesis

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively. This structural motif is of paramount importance in organic chemistry, largely due to its prevalence in a vast number of natural products and synthetically developed molecules with significant biological activities. nih.govthepharmajournal.com Many oxazole-containing compounds isolated from natural sources, particularly marine microorganisms, exhibit complex structures and potent bioactivity. nih.gov

The oxazole nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of pharmacological properties. researchgate.net These include anti-inflammatory, antibacterial, antifungal, and anticancer activities. thepharmajournal.combeilstein-journals.orgacs.org This broad utility has made the chemical synthesis of oxazole derivatives a primary objective for chemists and pharmacologists seeking to develop new therapeutic agents. nih.gov

In synthetic organic chemistry, oxazoles are not only target molecules but also versatile intermediates. They can participate as dienes in Diels-Alder reactions, providing pathways to other important heterocyclic systems like pyridines. thepharmajournal.com Furthermore, the oxazole ring is relatively stable and can be used as a protecting group for carboxylic acids due to its inertness to various reagents. smolecule.com The development of efficient synthetic methods, such as the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) or modern transition-metal-catalyzed reactions, has further expanded the accessibility and application of these valuable heterocyclic systems. nih.govnih.govbeilstein-journals.org

Contextualizing Halogenated Alkyl Oxazoles as Building Blocks

Halogenated alkyl oxazoles are a specific class of oxazole derivatives that serve as highly valuable and reactive building blocks in organic synthesis. The presence of a halogen, such as bromine or chlorine, on an alkyl substituent attached to the oxazole core introduces a reactive site that can be exploited for further molecular elaboration. The bromomethyl group (-CH2Br) is particularly useful as it functions as an excellent electrophilic handle for a variety of chemical transformations.

The reactivity of the bromomethyl group allows these compounds to readily participate in several key reactions:

Nucleophilic Substitution: The bromine atom can be easily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This allows for the straightforward introduction of diverse functional groups onto the oxazole scaffold. smolecule.com

C-Alkylation: Halogenated alkyl oxazoles are effective alkylating agents for stabilized carbanions, such as those derived from malonates. This carbon-carbon bond-forming reaction is crucial for constructing more complex molecular skeletons. A notable application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, where a 2-(bromomethyl)oxazole analogue is used to alkylate a malonate derivative. smolecule.com

This inherent reactivity makes halogenated alkyl oxazoles powerful intermediates for diversifying the structure of oxazole-containing molecules, enabling the synthesis of targeted compounds for medicinal chemistry and materials science.

Research Focus on Methyl 5-(bromomethyl)oxazole-2-carboxylate

The specific compound, Methyl 5-(bromomethyl)oxazole-2-carboxylate, represents a trifunctional synthetic building block, although detailed studies focusing exclusively on this molecule are not prevalent in the available literature. Its chemical significance can be understood by analyzing its constituent functional groups: the oxazole core, the methyl carboxylate at the 2-position, and the bromomethyl group at the 5-position.

The reactivity of this molecule is dictated by these three components. The bromomethyl group at the C5 position is the most reactive site for nucleophilic substitution and alkylation reactions, similar to other 5-(bromomethyl)oxazoles. smolecule.com The methyl carboxylate at the C2 position acts as an electron-withdrawing group, influencing the electronic properties of the oxazole ring. This ester can also be subjected to hydrolysis to yield the corresponding carboxylic acid or converted into other functional groups like amides. The relative reactivity of the positions on the oxazole ring typically follows the order C2 > C5 > C4 for deprotonation. thepharmajournal.com

The combination of a reactive electrophilic center (the bromomethyl group) and a modifiable ester group on a stable heterocyclic core makes Methyl 5-(bromomethyl)oxazole-2-carboxylate a potentially valuable intermediate for the synthesis of complex, polysubstituted oxazoles. Its structure allows for sequential, regioselective modifications, making it an attractive target for use in combinatorial chemistry and the development of novel pharmaceutical agents.

Table 1: Inferred Properties of Methyl 5-(bromomethyl)oxazole-2-carboxylate Note: Data is based on chemical structure and properties of similar compounds, as direct experimental values are not widely published.

| Property | Value/Description |

|---|---|

| Molecular Formula | C6H6BrNO3 |

| Molecular Weight | 220.02 g/mol |

| Key Functional Groups | Oxazole ring, Methyl ester, Bromomethyl group |

| Primary Reactive Site | Bromomethyl group at C5 (electrophilic) |

| Secondary Reactive Site | Methyl carboxylate at C2 (subject to hydrolysis/amidation) |

Table 2: Expected Reactivity of Functional Groups

| Functional Group | Position | Expected Chemical Reactions | Reference for Analogy |

|---|---|---|---|

| Bromomethyl | C5 | Nucleophilic Substitution, C-Alkylation | smolecule.com |

| Methyl Carboxylate | C2 | Hydrolysis to carboxylic acid, Amidation, Reduction | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO3 |

|---|---|

Molecular Weight |

220.02 g/mol |

IUPAC Name |

methyl 5-(bromomethyl)-1,3-oxazole-2-carboxylate |

InChI |

InChI=1S/C6H6BrNO3/c1-10-6(9)5-8-3-4(2-7)11-5/h3H,2H2,1H3 |

InChI Key |

RHTUULDLZQLKGF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(O1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Bromomethyl Substituted Oxazole Carboxylates

Direct Bromination Approaches to Oxazole (B20620) Derivatives

Direct bromination methods involve the introduction of a bromine atom onto a pre-existing oxazole scaffold. These approaches are advantageous when the oxazole core is readily available. The strategy can be divided into side-chain bromination, which targets alkyl substituents on the ring, and ring bromination, which involves the substitution of a hydrogen atom on the oxazole ring itself.

Radical Chain Mechanisms in Side-Chain Bromination (e.g., methyl group bromination at the 2-position of the oxazole ring)

The conversion of a methyl group on an oxazole ring to a bromomethyl group is typically achieved through a free radical halogenation reaction. This method is analogous to the well-known allylic or benzylic bromination and relies on the use of a radical initiator and a bromine source that provides a low concentration of elemental bromine. N-Bromosuccinimide (NBS) is the most common reagent for this transformation, often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or light (hν).

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating or irradiation to form radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group attached to the oxazole ring. This is the rate-determining step and results in the formation of a resonance-stabilized oxazolyl-methyl radical and a molecule of HBr. The new HBr molecule can then react with NBS to regenerate the bromine radical, continuing the chain.

Termination: The reaction is terminated when two radicals combine.

The regioselectivity of this reaction is high for the methyl group, as the resulting radical is stabilized by the adjacent aromatic oxazole ring. This method is effective for brominating methyl groups at various positions on the oxazole ring, including the 2- and 5-positions.

| Reagent | Initiator | Solvent | Position of Bromination | Typical Yield |

| N-Bromosuccinimide (NBS) | AIBN | CCl₄ | Side-chain (methyl group) | Good to Excellent |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene | Side-chain (methyl group) | Good |

| CBr₄ | Light (hν) | CH₂Cl₂ | Side-chain (methyl group) | Moderate to Good |

Regiocontrolled Lithiation and Electrophilic Bromination of Oxazoles

An alternative to radical bromination for functionalizing the oxazole core is through directed ortho-metalation, specifically regiocontrolled lithiation followed by quenching with an electrophilic bromine source. This method allows for the direct bromination of the oxazole ring itself, rather than a side chain. The position of lithiation is directed by the most acidic proton on the oxazole ring, which is typically at the C2 position, followed by the C5 position.

The process involves treating the substituted oxazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This deprotonation generates a highly reactive oxazolyl-lithium intermediate. This intermediate is then treated with an electrophilic bromine source, such as molecular bromine (Br₂), N-bromosuccinimide (NBS), or 1,2-dibromotetrafluoroethane, to install the bromine atom at the lithiated position. researchgate.net The regioselectivity of the initial deprotonation is a key factor for the success of this method. rsc.orgnih.gov For instance, an approach to synthesize various bromooxazoles found that direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source was a common and effective strategy. researchgate.net

| Lithiation Reagent | Solvent | Electrophilic Bromine Source | Position of Bromination |

| n-BuLi | THF | CBr₄ | C2 or C5 |

| LDA | THF | Br₂ | C2 or C5 |

| s-BuLi | Diethyl Ether | NBS | C2 or C5 |

Oxazole Ring Construction Strategies Yielding Bromomethyl and Carboxylate Functionalities

Instead of functionalizing a pre-formed ring, it is often more efficient to construct the oxazole ring from acyclic precursors that already contain the desired functional groups or their precursors. This approach offers high regiochemical control.

Heterocyclization of Acyclic Precursors

The formation of the oxazole ring from open-chain molecules is a cornerstone of heterocyclic synthesis. pharmaguideline.com One prominent example is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones. To synthesize a target like Methyl 5-(bromomethyl)oxazole-2-carboxylate, one could envision starting with an acyclic precursor designed to cyclize appropriately.

A more modern and direct approach involves the reaction of vinyl azides with bromoacetyl bromide. beilstein-journals.orgijpsonline.combeilstein-journals.org This strategy generates a 2-(bromomethyl)oxazole intermediate. The process begins with the thermolysis of a vinyl azide (B81097) to produce a reactive 2H-azirine intermediate. This azirine then undergoes a ring-expansion reaction upon treatment with bromoacetyl bromide to form the 2-(bromomethyl)oxazole core. beilstein-journals.orgbeilstein-journals.org This method is particularly powerful as it can be integrated into a continuous-flow process, allowing for the safe handling of potentially unstable intermediates and rapid synthesis. beilstein-journals.orgijpsonline.combeilstein-journals.org

Van Leusen Oxazole Synthesis and its Applicability to Substituted Oxazoles

The Van Leusen oxazole synthesis is a widely used and versatile method for preparing 5-substituted oxazoles. ijpsonline.comnih.govmdpi.com The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate (K₂CO₃), in methanol. nih.govwikipedia.orgorganic-chemistry.org

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization to form a 5-hydroxyoxazoline. Subsequent base-promoted elimination of p-toluenesulfinic acid and water yields the aromatic oxazole ring. organic-chemistry.org This reaction is known for its mild conditions and broad substrate scope. nih.govmdpi.com To apply this to the synthesis of bromomethyl-substituted oxazoles, one could start with an aldehyde precursor that contains a masked or protected bromomethyl group. For example, an aldehyde with a hydroxymethyl group could be used, with the alcohol being converted to a bromide in a subsequent step. The Van Leusen reaction has been successfully used to prepare a variety of substituted oxazoles, including bromo-substituted aryloxazoles. mdpi.com

| Aldehyde Substrate | Base | Solvent | Product Type |

| Aromatic Aldehydes | K₂CO₃ | Methanol | 5-Aryl-oxazole |

| Aliphatic Aldehydes | K₂CO₃ | Methanol | 5-Alkyl-oxazole |

| α,β-Unsaturated Aldehydes | K₂CO₃ | DME/Methanol | 5-Vinyl-oxazole |

Cyclization Reactions for Oxazole Ring Formation

Various other cyclization reactions are employed for constructing the oxazole ring. A notable method is the copper-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides. organic-chemistry.org In this process, enamides are first dibrominated using a bromine source like carbon tetrachloride (CBr₄). The resulting dibromoenamides then undergo a copper(I)-catalyzed intramolecular cyclization to furnish 5-bromo oxazoles in good yields. organic-chemistry.org

Another powerful strategy is the oxidative cyclization of enamides using reagents like phenyliodine diacetate (PIDA). organic-chemistry.org This metal-free method allows for the formation of the C-O bond necessary to close the oxazole ring, yielding a range of functionalized oxazoles. Additionally, direct arylation and alkenylation of oxazoles can be achieved using palladium catalysis, further expanding the toolkit for creating complex substituted oxazoles. organic-chemistry.org These methods highlight the diversity of cyclization strategies available, allowing chemists to choose a pathway based on the availability of starting materials and the desired substitution pattern on the final oxazole product.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry has seen a shift towards methodologies that offer greater efficiency, control, and sustainability. For the synthesis of bromomethyl-substituted oxazole carboxylates, two such advanced techniques are particularly noteworthy: continuous flow synthesis and one-pot multicomponent reactions.

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for seamless integration of multiple reaction and purification steps.

A notable example is the continuous multistep synthesis of 2-(azidomethyl)oxazoles, which proceeds through a 2-(bromomethyl)oxazole intermediate. This process highlights the utility of flow chemistry for handling potentially unstable intermediates. The synthesis involves the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to form the 2-(bromomethyl)oxazole core. This intermediate is then immediately converted to the corresponding azide in the same continuous flow system, thus avoiding the isolation of the potentially lachrymatory and reactive bromomethyl compound.

The key parameters of this continuous flow process are summarized in the table below:

| Parameter | Value |

| Reaction Steps | 1. Thermolysis of vinyl azide to azirine2. Reaction with bromoacetyl bromide3. Nucleophilic substitution with sodium azide |

| Reactor Type | Plug flow reactor (PFR) |

| Temperature | Step 1: 140-160 °CStep 2: Room temperatureStep 3: 50-70 °C |

| Residence Time | 2-10 minutes (total) |

| Overall Yield | Good to excellent |

| Key Advantage | In-situ generation and consumption of the unstable 2-(bromomethyl)oxazole intermediate, enhancing safety and efficiency. |

This approach demonstrates the potential of continuous flow technology for the safe and efficient production of bromomethyl-substituted oxazoles, which can be readily adapted for the synthesis of carboxylate derivatives like Methyl 5-(bromomethyl)oxazole-2-carboxylate.

One-Pot Multicomponent Reactions for Oxazole Functionalization

While a specific one-pot synthesis of Methyl 5-(bromomethyl)oxazole-2-carboxylate is not extensively documented, the principles of MCRs have been widely applied to the synthesis of various substituted oxazoles. For instance, a one-pot, three-component synthesis of 2,5-disubstituted oxazoles has been developed using α-haloketones, amides, and an oxidizing agent. This approach, known as the Robinson-Gabriel synthesis and its modern variations, offers a convergent route to the oxazole core.

A hypothetical one-pot approach to a compound structurally related to Methyl 5-(bromomethyl)oxazole-2-carboxylate could involve the condensation of a suitable α-bromoketone, an amide bearing the methyl carboxylate group, and a dehydrating agent. The general scheme for such a reaction is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product |

| α-Bromoketone | Amide (with ester functionality) | Dehydrating Agent | Acid or Lewis Acid | 2,5-Disubstituted Oxazole |

| e.g., 1,3-Dibromoacetone | e.g., Methyl oxamate | e.g., Sulfuric acid, PPh₃/I₂ | - | Methyl 5-(bromomethyl)oxazole-2-carboxylate (hypothetical) |

The success of such a one-pot strategy would depend on the careful optimization of reaction conditions to ensure high selectivity and yield, avoiding the formation of side products.

Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Green Chemistry Principles

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. E-Factor is the ratio of the mass of waste generated to the mass of the desired product.

A comparative analysis of traditional batch synthesis versus modern continuous flow and one-pot methodologies for the synthesis of functionalized oxazoles reveals significant advantages for the latter approaches.

| Synthetic Route | Typical Yields | Selectivity | Atom Economy | E-Factor | Key Advantages | Key Disadvantages |

| Traditional Batch Synthesis | Moderate to Good | Variable, may require multiple purification steps | Often lower due to the use of stoichiometric reagents and protecting groups | High, due to solvent use, workup procedures, and purification | Well-established and versatile | Often inefficient, generates significant waste, can be hazardous for unstable intermediates |

| Continuous Flow Synthesis | Good to Excellent | High, due to precise control of reaction parameters | Can be high, especially in integrated multi-step processes | Lower, due to reduced solvent usage and in-line purification | Enhanced safety, reproducibility, and scalability; efficient for unstable intermediates | Higher initial investment in specialized equipment |

| One-Pot Multicomponent Reactions | Good to Excellent | Generally high, but can be challenging to optimize | High, as multiple bonds are formed in a single step | Low, due to fewer workup and purification steps | High efficiency, reduced reaction time and waste | Substrate scope can be limited, optimization can be complex |

In the context of synthesizing Methyl 5-(bromomethyl)oxazole-2-carboxylate, a continuous flow approach, as demonstrated for the synthesis of 2-(bromomethyl)oxazoles, offers superior safety and control. A well-designed one-pot MCR would likely provide the highest atom economy and lowest E-factor. Traditional batch methods, while feasible, would likely be less efficient and generate more waste. The ideal synthetic strategy would likely involve the integration of these advanced techniques to maximize efficiency and minimize environmental impact.

Chemical Reactivity and Transformation Pathways of Methyl 5 Bromomethyl Oxazole 2 Carboxylate

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group at the 5-position of the oxazole (B20620) ring is highly susceptible to nucleophilic attack, making it a prime site for functionalization. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the benzylic-like carbon, facilitating the displacement of the bromide ion by a wide range of nucleophiles.

The reaction of Methyl 5-(bromomethyl)oxazole-2-carboxylate with primary and secondary amines, as well as other nitrogen-containing nucleophiles, leads to the formation of N-substituted oxazoles. These reactions typically proceed via a standard SN2 mechanism, resulting in the formation of a new carbon-nitrogen bond. Such transformations are crucial in the synthesis of various biologically active compounds. For instance, primary and secondary amines can readily displace the bromide to yield the corresponding aminomethyl derivatives. This reactivity is foundational in constructing libraries of compounds for drug discovery, where the amine moiety can be varied to modulate the pharmacological properties of the final product.

| Nucleophile | Product |

| Primary Amine (R-NH₂) | Methyl 5-((R-amino)methyl)oxazole-2-carboxylate |

| Secondary Amine (R₂NH) | Methyl 5-((R₂-amino)methyl)oxazole-2-carboxylate |

| Imidazole | Methyl 5-(imidazol-1-ylmethyl)oxazole-2-carboxylate |

Sulfur-containing nucleophiles, such as thiols and thiolates, react efficiently with the bromomethyl group to form thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The resulting 5-(alkylthiomethyl) or 5-(arylthiomethyl) oxazole derivatives are valuable intermediates for further synthetic manipulations or as target molecules in their own right. The versatility of this reaction allows for the introduction of a wide array of sulfur-containing functionalities.

| Nucleophile | Product |

| Thiol (R-SH) | Methyl 5-((R-thio)methyl)oxazole-2-carboxylate |

| Thiolate (R-S⁻) | Methyl 5-((R-thio)methyl)oxazole-2-carboxylate |

Oxygen-based nucleophiles, including alkoxides and phenoxides, can displace the bromide to form ether linkages. These reactions are fundamental in the synthesis of oxazole derivatives with alkoxy or aryloxy side chains. The choice of the alkoxide or phenoxide allows for the precise installation of various oxygen-containing groups, which can influence the solubility, lipophilicity, and biological activity of the resulting compounds.

| Nucleophile | Product |

| Alkoxide (R-O⁻) | Methyl 5-(alkoxymethyl)oxazole-2-carboxylate |

| Phenoxide (Ar-O⁻) | Methyl 5-(phenoxymethyl)oxazole-2-carboxylate |

The bromomethyl group can be readily converted to an azidomethyl group through a nucleophilic substitution reaction with an azide (B81097) salt, typically sodium azide. This transformation is of significant synthetic utility as the resulting 5-(azidomethyl)oxazole-2-carboxylate is a versatile intermediate. The azide group can subsequently be reduced to a primary amine or participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), to form triazoles. This two-step process provides a reliable route to introduce a primary amine or a triazole linkage at the 5-position of the oxazole ring.

Reactions of the Methyl Carboxylate Moiety

The methyl carboxylate group at the 2-position of the oxazole ring offers another site for chemical modification, primarily through reactions involving the ester functionality.

The methyl ester of Methyl 5-(bromomethyl)oxazole-2-carboxylate can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This hydrolysis is a common transformation that unmasks a reactive carboxylic acid group, which can then be used for a variety of subsequent derivatizations. The resulting 5-(bromomethyl)oxazole-2-carboxylic acid can be converted into a range of other functional groups, including amides, esters, and acid chlorides. This pathway is instrumental in peptide synthesis and the creation of other complex molecular architectures where the carboxylic acid functionality serves as a key handle for further elaboration.

| Reagent | Product |

| NaOH / H₂O | 5-(Bromomethyl)oxazole-2-carboxylic acid |

| HCl / H₂O | 5-(Bromomethyl)oxazole-2-carboxylic acid |

Reduction of the Ester to Alcohol Functionality

The methyl ester group at the 2-position of the oxazole ring can be selectively reduced to the corresponding primary alcohol, (5-(bromomethyl)oxazol-2-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. A common and effective method for the reduction of aromatic and heterocyclic methyl esters is the use of sodium borohydride (B1222165) in a mixed solvent system, often tetrahydrofuran (B95107) (THF) and methanol. ias.ac.in

The reaction proceeds by the addition of sodium borohydride to a solution of the ester in THF, followed by the careful, dropwise addition of methanol. The mixture is then heated to reflux to ensure the reaction goes to completion. ias.ac.in This method is advantageous as it is generally chemoselective, leaving other functional groups like the bromomethyl moiety intact under controlled conditions. The resulting primary alcohol is a key intermediate for further synthetic manipulations, such as the introduction of new functional groups or the extension of a carbon chain.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 5-(bromomethyl)oxazole-2-carboxylate | Sodium Borohydride (NaBH4), Tetrahydrofuran (THF), Methanol (MeOH), Reflux | (5-(bromomethyl)oxazol-2-yl)methanol | High (anticipated) | Analogous reaction reported in ias.ac.in |

Cross-Coupling Reactions for Oxazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic systems.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically between an organoboron compound and an organic halide. libretexts.orgyoutube.com When considering the structure of Methyl 5-(bromomethyl)oxazole-2-carboxylate, the most prominent halide is the bromine of the bromomethyl group. However, the reactivity of alkyl or benzylic halides in Suzuki-Miyaura couplings can be complex and often less favorable than that of aryl or vinyl halides. nih.gov

Research on substrates containing both an aryl halide and a bromomethyl group, such as 2-bromo-5-(bromomethyl)thiophene, has demonstrated that under typical Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ catalyst and a base), the cross-coupling reaction occurs selectively at the aryl-bromine bond, leaving the bromomethyl group untouched. nih.govresearchgate.net The oxidative addition of the palladium catalyst to a C(sp²)-Br bond is generally much faster than to a C(sp³)-Br bond. nih.gov This suggests that direct arylation at the bromomethyl position of Methyl 5-(bromomethyl)oxazole-2-carboxylate via a standard Suzuki-Miyaura protocol is unlikely to be an efficient process. For arylation to occur on the oxazole core, a halogen would typically need to be installed on the ring itself.

| Reactants | Catalyst/Reagents | Expected Outcome | Reference |

|---|---|---|---|

| Methyl 5-(bromomethyl)oxazole-2-carboxylate + Arylboronic acid | Pd(PPh3)4, K3PO4, 1,4-dioxane/H2O | No reaction or low yield at the bromomethyl position. Selective coupling would occur at an aryl-halide position if present. | Based on principles from libretexts.orgnih.gov |

Palladium-catalyzed amidation, a variant of the Buchwald-Hartwig amination, allows for the formation of a carbon-nitrogen bond between an organic halide and an amide. While this reaction is most commonly applied to aryl and vinyl halides, its application to benzylic halides has also been explored. researchgate.net The bromomethyl group of the title compound, being analogous to a benzylic bromide, represents a potential site for such a transformation.

The catalytic cycle would involve the oxidative addition of a palladium(0) complex to the C-Br bond of the bromomethyl group, followed by coordination of the amide and subsequent reductive elimination to form the N-alkylated amide product. The choice of palladium catalyst, ligand, and base is crucial for a successful transformation, with bulky, electron-rich phosphine ligands often being employed. researchgate.net This pathway offers a direct method for introducing an amide functionality, which is a common structural motif in biologically active molecules.

| Reactants | Catalyst System (Hypothetical) | Product | Reference |

|---|---|---|---|

| Methyl 5-(bromomethyl)oxazole-2-carboxylate + R-C(O)NHR' | Pd2(dba)3, Xantphos, Cs2CO3 | Methyl 5-((acylamino)methyl)oxazole-2-carboxylate | Based on principles from researchgate.net |

Alkylation Reactions Mediated by the Bromomethyl Group

The bromomethyl group is an excellent electrophile and readily participates in nucleophilic substitution reactions, particularly with soft, stabilized carbanions.

A classic and highly reliable transformation involving a bromomethyl group is the C-alkylation of stabilized carbanions, such as those derived from diethyl malonate. libretexts.orgyoutube.com This reaction, a cornerstone of the malonic ester synthesis, proceeds via an SN2 mechanism. libretexts.org

In this process, a base, typically sodium ethoxide (NaOEt) in ethanol, is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. The result is the formation of a new carbon-carbon bond, yielding diethyl 2-((2-(methoxycarbonyl)oxazol-5-yl)methyl)malonate. This product can then be further manipulated, for example, through hydrolysis and decarboxylation to generate a substituted propanoic acid derivative.

| Reactants | Reagents and Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Methyl 5-(bromomethyl)oxazole-2-carboxylate + Diethyl malonate | Sodium Ethoxide (NaOEt), Ethanol (EtOH), Reflux | Diethyl 2-((2-(methoxycarbonyl)oxazol-5-yl)methyl)malonate | SN2 Alkylation | Based on principles from libretexts.orggoogle.com |

Exploration of Other Reaction Pathways

Beyond the specific transformations detailed above, the dual functionality of Methyl 5-(bromomethyl)oxazole-2-carboxylate opens the door to other synthetic routes. The highly reactive bromomethyl group can be displaced by a wide variety of nucleophiles beyond carbanions. These include:

O-Alkylation: Reaction with alkoxides or phenoxides to form ethers.

N-Alkylation: Reaction with primary or secondary amines to yield substituted amines.

S-Alkylation: Reaction with thiolates to produce thioethers.

Furthermore, the oxazole ring itself possesses a unique reactivity profile. As a diene-like system, it can participate in Diels-Alder (cycloaddition) reactions, particularly when activated by electron-donating substituents, which can lead to the formation of pyridine or furan derivatives after rearrangement of the initial adduct. Metallation, typically at the electron-deficient C2 position, can also be achieved, although this can sometimes lead to ring-opening.

Oxidation Reactions of the Bromomethyl Group and Derivatives

The oxidation of substituted oxazoles can occur at the oxazole ring itself or at its substituents. The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage. tandfonline.comsemanticscholar.org For instance, oxidizing agents like cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com A specific type of ring oxidation has been observed in 4- or 5-substituted 2H-oxazoles, which are converted to the corresponding 2-oxazolone by the enzyme aldehyde oxidase. nih.gov This reaction involves the incorporation of an oxygen atom at the C2 position of the oxazole ring. nih.gov

While direct oxidation of the bromomethyl group on Methyl 5-(bromomethyl)oxazole-2-carboxylate is not extensively documented, the reactivity of similar 2-(halomethyl)oxazoles provides significant insights. The methylene (B1212753) group adjacent to the oxazole ring is activated and can be a target for oxidative processes. For example, related sulfur-containing derivatives, such as 2-(phenylthiomethyl)oxazoles, are readily oxidized to the corresponding sulfone. nih.gov This indicates that the methylene carbon of the bromomethyl group is susceptible to oxidation, potentially leading to the formation of an aldehyde or carboxylic acid at the C5 position under appropriate conditions.

The bromomethyl group is primarily a reactive site for nucleophilic substitution reactions rather than direct oxidation. nih.gov However, its derivatives can participate in subsequent oxidation steps.

Table 1: Oxidation Reactions Relevant to Substituted Oxazoles

| Reactant Type | Oxidizing Agent/Condition | Product Type | Citation |

|---|---|---|---|

| 4- or 5-substituted 2H-oxazoles | Aldehyde Oxidase, H₂¹⁸O | 2-Oxazolone (with ¹⁸O incorporation) | nih.gov |

| Oxazole Ring | Cold KMnO₄, Chromic Acid, Ozone | Open-chain products (ring cleavage) | pharmaguideline.com |

Cycloaddition Reactions Involving Oxazole Ring Systems

The oxazole ring possesses diene characteristics, making it a valuable participant in cycloaddition reactions, particularly the Diels-Alder reaction. pharmaguideline.comwikipedia.org This reactivity has been widely utilized in organic synthesis to construct highly substituted pyridine and furan derivatives. researchgate.net In these [4+2] cycloaddition reactions, the oxazole acts as the diene component, reacting with a dienophile such as an alkene or alkyne. pharmaguideline.comwikipedia.org

The general mechanism involves the initial formation of a bicyclic adduct which is often unstable. wikipedia.org This intermediate can then undergo a retro-Diels-Alder reaction or other rearrangements to yield the final aromatic product. For example, the reaction with alkenes typically leads to the formation of pyridines after the elimination of water. wikipedia.org The presence of electron-donating substituents on the oxazole ring facilitates these cycloaddition reactions. pharmaguideline.com Conversely, the Methyl 5-(bromomethyl)oxazole-2-carboxylate has an electron-withdrawing methyl carboxylate group at the C2 position, which can render the oxazole ring electron-deficient. An electron-deficient oxazole is a less reactive diene in normal electron-demand Diels-Alder reactions. acs.org

However, the reactivity of such electron-deficient oxazoles can be enhanced. The Diels-Alder reaction of an oxazole with ethylene can be facilitated by the addition of a Brønsted or Lewis acid to the oxazole nitrogen atom. acs.orgnih.gov This activation lowers the energy of the LUMO of the diene, favoring an inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.org Intramolecular Diels-Alder reactions of oxazoles (IMDAO) have also been extensively studied and applied in the synthesis of complex natural products. thieme-connect.com

Another class of cycloaddition reactions involves the [3+2] cycloaddition of nitrile oxides with alkynes to form isoxazoles, which are related heterocycles. researchgate.net The van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC), is a key method for synthesizing 5-substituted oxazoles from aldehydes via a [3+2] cycloaddition mechanism. nih.gov

Table 2: Cycloaddition Reactions of Oxazoles

| Reaction Type | Oxazole Role | Dienophile/Reactant | Key Feature / Product | Citation |

|---|---|---|---|---|

| Intermolecular Diels-Alder | Diene | Alkenes, Alkynes | Forms pyridines, furans | wikipedia.orgresearchgate.net |

| Intramolecular Diels-Alder (IMDAO) | Diene | Tethered alkene/alkyne | Synthesis of complex alkaloids and terpenoids | thieme-connect.com |

| Inverse-Electron-Demand Diels-Alder | Electron-deficient Diene | Ethylene (with Lewis/Brønsted acid activation) | Forms pyridinium cations | acs.orgnih.gov |

Photochemical Transformations of Substituted Oxazoles

Substituted oxazoles are known to undergo various photochemical transformations. The oxazole ring can readily undergo photolysis, often leading to oxidation products. tandfonline.comsemanticscholar.org For instance, the irradiation of 2,5-diphenyloxazole in the presence of benzoic acid results in photo-oxidation and rearrangement to form other substituted oxazoles. tandfonline.com

A significant photochemical reaction is the photoisomerization of isoxazoles into oxazoles. nih.gov This transformation typically requires UV light and proceeds through the formation of an acyl azirine intermediate after the homolysis of the O-N bond in the isoxazole ring. nih.gov This method has been adapted to continuous flow processes, allowing for the scalable synthesis of various di- and trisubstituted oxazoles. acs.orgorganic-chemistry.org

Visible-light photocatalysis has also emerged as a powerful tool for the synthesis and transformation of oxazoles under mild conditions. organic-chemistry.orgnih.gov For example, 2,4,5-trisubstituted oxazoles can be constructed from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles under visible light irradiation. nih.govrsc.org This process involves a photo-generated α-phosphonium carbene that triggers a cascade reaction. nih.gov Another method utilizes visible-light photocatalysis to synthesize substituted oxazoles from α-bromoketones and benzylamines at room temperature. nih.govsemanticscholar.org

Furthermore, certain substituted oxazoles can undergo photochemical cyclization. 5-(arylethenyl)oxazoles, upon UV irradiation in the presence of iodine, can be transformed into naphthoxazoles and other fused heterocyclic systems. nih.gov These reactions highlight the rich photochemistry of the oxazole ring system, suggesting that Methyl 5-(bromomethyl)oxazole-2-carboxylate could be susceptible to various transformations upon exposure to light, potentially involving the bromomethyl substituent or the oxazole core.

Table 3: Photochemical Reactions Involving Oxazoles

| Reaction Type | Reactant(s) | Light Source/Catalyst | Product(s) | Citation |

|---|---|---|---|---|

| Photo-oxidation | 2,5-Diphenyloxazole, Benzoic Acid | UV light | Rearranged substituted oxazoles | tandfonline.com |

| Photoisomerization | Substituted Isoxazoles | UV light (continuous flow) | Di- and trisubstituted oxazoles | nih.govacs.org |

| Three-Component Assembly | Iodonium-phosphonium ylides, Carboxylic acids, Nitriles | Visible light (blue LEDs) | 2,4,5-Trisubstituted oxazoles | nih.govrsc.org |

| Photocatalytic Synthesis | α-Bromoketones, Benzylamines | Visible light, [Ru(bpy)₃]Cl₂ | Substituted oxazoles | nih.govsemanticscholar.org |

Applications in Advanced Organic Synthesis and Chemical Development

Methyl 5-(bromomethyl)oxazole-2-carboxylate as a Versatile Synthetic Intermediate

Methyl 5-(bromomethyl)oxazole-2-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable and versatile intermediate in modern organic synthesis. Its structure incorporates a reactive bromomethyl group and an ester functionality on an oxazole (B20620) core, providing multiple sites for chemical modification. This strategic combination of reactive groups makes it an excellent starting material for constructing more elaborate molecular architectures.

The presence of the bromomethyl group (-CH₂Br) at the 5-position of the oxazole ring renders Methyl 5-(bromomethyl)oxazole-2-carboxylate an effective electrophilic building block. This group is an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the oxazole moiety into a wide array of complex organic structures.

Analogous compounds, such as 2-(halomethyl)-4,5-diphenyloxazoles, have been demonstrated to be effective and reactive scaffolds for synthetic elaboration. nih.gov The 2-bromomethyl variant, in particular, is noted for its higher reactivity compared to chloromethyl analogues. nih.gov This enhanced reactivity is useful for the C-alkylation of stabilized carbanions, such as those derived from malonic esters. nih.gov This type of reaction is a cornerstone in carbon-carbon bond formation, enabling the extension of carbon chains and the assembly of intricate molecular skeletons. A notable example of this strategy is its application in a concise synthesis of the anti-inflammatory drug Oxaprozin, where the alkylation of a malonate carbanion with a bromomethyl oxazole is a key step. nih.gov

The oxazole ring is a fundamental structural motif found in numerous natural products and pharmacologically active compounds. ontosight.airesearchgate.net Methyl 5-(bromomethyl)oxazole-2-carboxylate not only contains this important core but also possesses the necessary functionality to serve as a precursor for more advanced and complex heterocyclic systems.

The dual functionality of the molecule—the electrophilic bromomethyl group and the ester group—allows for sequential or one-pot reactions to build fused or linked heterocyclic frameworks. For instance, the bromomethyl group can react with a binucleophilic species to initiate the formation of a new ring fused to the oxazole core. Subsequently, the methyl ester at the 2-position can be hydrolyzed, reduced, or converted into other functional groups to facilitate further cyclization or derivatization steps, leading to polycyclic heteroaromatic systems.

Design and Synthesis of Functionalized Oxazole Derivatives

The strategic placement of reactive handles on the Methyl 5-(bromomethyl)oxazole-2-carboxylate scaffold allows for the systematic and rational design of a diverse range of functionalized oxazole derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the broad spectrum of biological activities and physicochemical properties associated with the oxazole class of compounds. ontosight.ai

The bromomethyl group is the primary site for introducing molecular diversity. It readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide variety of nucleophiles. This allows for the straightforward synthesis of libraries of 5-substituted methyl oxazole-2-carboxylates. Research on similar 2-(halomethyl)oxazoles has shown that they react efficiently with amine, sulfur, and oxygen nucleophiles. nih.gov This reactivity profile can be directly extrapolated to Methyl 5-(bromomethyl)oxazole-2-carboxylate.

| Nucleophile Type | Nucleophile Example | Resulting Functional Group at Position 5 |

| Amine | Primary/Secondary Amines | -CH₂-NRR' (Alkylaminomethyl) |

| Thiol | Thiophenols, Thiols | -CH₂-SR (Alkylthiomethyl/Arylthiomethyl) |

| Alkoxide | Sodium Methoxide | -CH₂-OCH₃ (Methoxymethyl) |

| Carbanion | Diethyl Malonate | -CH₂-CH(COOEt)₂ (Malonate Adduct) |

| Cyanide | Sodium Cyanide | -CH₂-CN (Cyanomethyl) |

| Azide (B81097) | Sodium Azide | -CH₂-N₃ (Azidomethyl) |

This table illustrates the versatility of Methyl 5-(bromomethyl)oxazole-2-carboxylate in generating diverse derivatives through nucleophilic substitution.

These transformations provide access to compounds with varied electronic and steric properties, which is crucial for tuning their function in applications such as drug discovery and materials science. nih.gov

Unnatural amino acids containing heterocyclic cores are valuable building blocks for creating peptidomimetics and for use in the generation of DNA-encoded chemical libraries. nih.gov The structure of Methyl 5-(bromomethyl)oxazole-2-carboxylate is well-suited for its conversion into novel, non-proteinogenic amino acid analogues.

A synthetic strategy can be envisioned where the bromomethyl group is converted into an amino group. This is commonly achieved via a two-step sequence involving displacement of the bromide with sodium azide to form an azidomethyl intermediate, followed by reduction of the azide to a primary amine (-CH₂NH₂). The methyl ester at the 2-position provides the requisite carboxylic acid functionality upon hydrolysis. This process yields an amino acid with a unique oxazole side chain. Similar strategies have been successfully employed for the synthesis of amino acid-like building blocks from functionalized 1,2-oxazole (isoxazole) carboxylates, highlighting the feasibility of this approach. nih.govresearchgate.net These specialized building blocks can be incorporated into peptides to introduce conformational constraints or novel recognition elements. researchgate.net

Utility in the Synthesis of Ligands and Specialized Reagents

The structural features of Methyl 5-(bromomethyl)oxazole-2-carboxylate also make it a valuable precursor for the synthesis of specialized ligands and chemical reagents. nih.gov

The oxazole ring itself contains both nitrogen and oxygen atoms that can act as coordination sites for metal ions. By modifying the molecule at its reactive sites, bespoke ligands can be designed for applications in catalysis, metal sequestration, or the development of imaging agents. The bromomethyl group provides a convenient handle for attaching the oxazole core to larger molecular scaffolds, polymers, or surfaces. For example, reaction with a thiol-functionalized resin would immobilize the oxazole moiety, creating a solid-supported ligand.

Furthermore, the compound can be used as a specialized reagent to transfer the "methyl 5-(carboxymethyl)oxazol-2-yl" group to a substrate molecule. Its defined structure and predictable reactivity allow it to be used in the latter stages of a complex synthesis to install the oxazole heterocycle without the need for de novo ring construction, which often requires harsh conditions. nih.gov

Role in the Development of Complex Molecular Architectures (e.g., macrocyclic structures)

Methyl 5-(bromomethyl)oxazole-2-carboxylate is a versatile building block in advanced organic synthesis, particularly in the construction of complex molecular architectures, including macrocyclic structures. Its utility stems from the presence of multiple reactive sites that allow for controlled, sequential modifications. The oxazole ring itself can be a stable core or a reactive diene in cycloaddition reactions, while the bromomethyl and methyl carboxylate groups provide handles for chain extension and cyclization.

The bromomethyl group at the 5-position is highly susceptible to nucleophilic substitution, making it an excellent electrophilic site for forming carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for linking the oxazole core to other molecular fragments, a key step in the assembly of intricate structures. For instance, it can readily react with amines, thiols, or carbanions to introduce diverse side chains or to tether the oxazole to a larger molecular framework. This has been demonstrated in the synthesis of non-steroidal anti-inflammatory drugs like Oxaprozin, where C-alkylation reactions involving the bromomethyl group are essential. smolecule.com

Furthermore, the strategic positioning of the functional groups on the oxazole ring allows for its incorporation into macrocycles. The bromomethyl group can serve as an anchor point for one end of a chain, while the methyl carboxylate can be hydrolyzed to a carboxylic acid and activated for amide or ester bond formation to close the ring. This bifunctionality is instrumental in designing synthetic routes to macrocyclic peptides, esters, and ethers containing an oxazole moiety. While direct literature examples detailing the use of Methyl 5-(bromomethyl)oxazole-2-carboxylate in macrocyclization are not prevalent, the synthesis of other oxazole-based macrocycles establishes a proof of concept for this application. nih.gov For example, oxazole-containing macrocycles have been synthesized and investigated for their potential as anti-coronaviral agents. nih.gov

The participation of similar 5-(bromomethyl)oxazole (B143658) derivatives in cyclization reactions further supports the potential of this compound in synthesizing larger heterocyclic systems. smolecule.com The inherent reactivity of the bromomethyl group facilitates its use in forming the requisite bonds for ring closure.

Below is a data table summarizing the key reactive sites of Methyl 5-(bromomethyl)oxazole-2-carboxylate and their potential roles in the synthesis of complex molecules.

| Functional Group | Position | Reactivity | Potential Role in Complex Synthesis |

| Bromomethyl | 5 | Electrophilic | Alkylation, Nucleophilic Substitution, Chain Extension, Macrocyclization Anchor |

| Methyl Carboxylate | 2 | Electrophilic (after activation) | Esterification, Amidation, Ring Closure |

| Oxazole Ring | - | Diene in Diels-Alder | Formation of Fused Ring Systems |

The development of synthetic strategies that leverage the unique reactivity of Methyl 5-(bromomethyl)oxazole-2-carboxylate opens avenues for creating novel and complex molecular architectures with potential applications in medicinal chemistry and materials science. The ability to precisely control the reactions at its different functional groups makes it a valuable tool for synthetic chemists aiming to build sophisticated molecular structures.

Mechanistic Investigations and Computational Modeling

Elucidation of Reaction Mechanisms for Bromination and Subsequent Transformations

The formation of Methyl 5-(bromomethyl)oxazole-2-carboxylate typically originates from the bromination of its precursor, Methyl 5-methyloxazole-2-carboxylate. The mechanism of this transformation is highly dependent on the reagents and conditions employed. The reaction most commonly proceeds via a free-radical pathway, particularly when using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or upon photochemical induction.

The accepted free-radical mechanism involves three key stages:

Initiation: The initiator decomposes to form free radicals, which then abstract a hydrogen atom from HBr (often present in trace amounts or formed in situ) to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group at the C5 position of the oxazole (B20620) ring. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic-type radical. The stability of this intermediate is crucial, as the radical is delocalized over the oxazole ring. This radical then reacts with a molecule of Br₂ (or NBS) to form the desired product, Methyl 5-(bromomethyl)oxazole-2-carboxylate, and regenerate a bromine radical.

Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

Alternatively, electrophilic aromatic bromination on the oxazole ring itself is a competing pathway, though generally less favored for methyl group bromination. The oxazole ring's reactivity towards electrophiles is influenced by its substituents. The ester group at C2 is electron-withdrawing, deactivating the ring, while the methyl group at C5 is electron-donating and activating. The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com Therefore, under certain conditions, direct bromination at the C4 position could occur.

Subsequent transformations of the bromomethyl group are typically nucleophilic substitution reactions (SN1 or SN2). The C-Br bond is polarized, and the carbon atom is electrophilic. The reactivity of this site is enhanced by the electron-withdrawing nature of the adjacent oxazole ring. Nucleophiles can readily displace the bromide ion, making this compound a versatile intermediate for introducing a variety of functional groups.

Computational Studies on Reactivity, Regioselectivity, and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the behavior of oxazole derivatives. irjweb.commarmara.edu.tr These studies help in understanding the molecule's electronic structure, which is fundamental to its reactivity.

Reactivity Analysis: The reactivity of Methyl 5-(bromomethyl)oxazole-2-carboxylate can be analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com For oxazole derivatives, the presence of substituents significantly alters these energy levels. The electron-withdrawing carboxylate group lowers the energy of both HOMO and LUMO, while the bromomethyl group also influences the electronic distribution.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Oxazole | -6.5 | -0.8 | 5.7 | Low |

| 5-Methyloxazole | -6.2 | -0.7 | 5.5 | Moderate |

| Methyl oxazole-2-carboxylate | -7.1 | -1.5 | 5.6 | Low |

| Methyl 5-methyloxazole-2-carboxylate | -6.8 | -1.4 | 5.4 | Moderate-High |

Regioselectivity: Computational models are instrumental in predicting the regioselectivity of reactions like bromination. By calculating the electron density at various positions on the oxazole ring and the stability of potential intermediates (such as radical or carbocation intermediates in electrophilic substitution), the most probable site of attack can be determined. For the precursor, Methyl 5-methyloxazole-2-carboxylate, computational studies would confirm that radical abstraction is most favorable at the C5-methyl group due to the stability of the resulting radical. For electrophilic attack on the ring, calculations of electrostatic potential maps would show the C4 position as the most electron-rich and thus the most susceptible to attack. nih.gov

Conformational Analysis: The three-dimensional structure and flexibility of Methyl 5-(bromomethyl)oxazole-2-carboxylate are determined through conformational analysis, often using a combination of NMR spectroscopy and molecular modeling. nih.govresearchgate.net These studies identify the most stable conformers by calculating the potential energy surface as a function of dihedral angles. For this molecule, key rotations would be around the C2-ester bond and the C5-bromomethyl bond. The preferred conformation is dictated by a balance of steric hindrance and electronic interactions (e.g., hyperconjugation). Understanding the dominant conformers in solution is vital as it can influence reaction rates and selectivity.

Analysis of Electronic and Steric Influences on Reaction Pathways

The reaction pathways of Methyl 5-(bromomethyl)oxazole-2-carboxylate and its precursors are governed by a delicate interplay of electronic and steric effects.

Electronic Influences:

Electron-withdrawing Group (EWG): The methyl carboxylate group at the C2 position significantly influences the electronic properties of the oxazole ring. As a strong EWG, it deactivates the ring towards electrophilic substitution by reducing its electron density. However, it enhances the electrophilicity of the bromomethyl carbon in the final product, making it more susceptible to nucleophilic attack.

Electron-donating Group (EDG): The methyl group at the C5 position (in the precursor) is an EDG, which activates the oxazole ring towards electrophilic attack, particularly at the C4 position. Its primary role in the bromination reaction, however, is to serve as the site for radical halogenation.

Oxazole Ring: The heterocyclic ring itself possesses distinct electronic characteristics. The nitrogen atom is electron-withdrawing (inductive effect), while the oxygen atom can be electron-donating (resonance effect). This complex electronic nature contributes to the specific reactivity patterns observed.

Steric Influences:

Substituent Size: The steric bulk of the ester group at C2 and the bromomethyl group at C5 can influence the approach of reagents. In subsequent transformations, a bulky nucleophile might face steric hindrance when attacking the bromomethyl carbon, potentially slowing the reaction rate.

Regioselectivity Control: Steric hindrance can play a role in directing the regioselectivity of reactions. For example, while the C4 position is electronically favored for electrophilic attack, a large substituent at C5 could sterically hinder the approach of the electrophile to the C4 position, potentially leading to substitution at a less electronically favored but more accessible site. Research on related systems shows that solvent choice can also be critical in controlling regioselectivity by influencing the equilibrium of reaction intermediates. acs.org

| Factor | Influence on Ring (Electrophilic Attack) | Influence on C5-Methyl Group (Radical Bromination) | Influence on C5-Bromomethyl Group (Nucleophilic Attack) |

|---|---|---|---|

| Electronic (C2-Ester) | Deactivating | Minimal direct effect | Activating (increases electrophilicity of carbon) |

| Electronic (C5-Methyl) | Activating (directs to C4) | Provides reactive C-H bonds | N/A |

| Steric (C2-Ester) | May hinder attack at N3 or C2 | Minimal effect | May slightly hinder nucleophile approach |

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes for Bromomethyl Oxazole (B20620) Carboxylates

The synthesis of oxazole derivatives has traditionally relied on methods that can generate hazardous waste. To align with the principles of green chemistry, research is increasingly focused on minimizing the environmental impact of these syntheses. ijpsonline.comijpsonline.com Key areas of development include the adoption of alternative energy sources and less toxic solvent systems.

One promising approach is the use of microwave irradiation, which can accelerate reaction times and improve yields in the synthesis of complex oxazole-containing structures. rjstonline.com Another strategy involves the use of ionic liquids as reusable reaction media. For instance, a one-pot van Leusen synthesis for oxazoles has been successfully demonstrated in ionic liquids, which could be reused multiple times without a significant loss in product yield. ijpsonline.com These methods reduce the reliance on volatile organic compounds and can lead to cleaner and more economical processes. ijpsonline.com

The table below summarizes the comparison between traditional and emerging green synthetic approaches.

| Feature | Traditional Synthetic Methods | Green and Sustainable Alternatives |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound ijpsonline.com |

| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, Deep-eutectic solvents ijpsonline.comijpsonline.com |

| Reagents | Often require strong bases and corrosive reagents nih.gov | Use of catalysts, less hazardous reagents |

| Waste Generation | Can produce significant chemical waste | Reduced waste through higher efficiency and reusable media |

| Process Economy | Can be resource and time-intensive | Improved efficiency, potential for reagent/solvent recycling ijpsonline.comijpsonline.com |

Exploration of Novel Catalytic Transformations for Enhanced Efficiency

Catalysis offers a powerful tool for improving the efficiency, selectivity, and scope of reactions involving oxazole synthesis. Research is moving beyond classical methods to explore advanced catalytic systems that can construct the oxazole core or functionalize it under milder conditions.

Transition metal catalysis has been particularly fruitful. For example, palladium/copper co-mediated direct arylation reactions have been developed for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com Nickel-catalyzed Suzuki-Miyaura coupling reactions have also been employed in a one-pot sequence to produce 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids. beilstein-journals.orgnih.gov This approach is highly relevant for derivatives like Methyl 5-(bromomethyl)oxazole-2-carboxylate, as the bromo- functionality in bromooxazoles is a key component in cross-coupling reactions. researchgate.net

| Catalytic System | Transformation | Advantages |

| Palladium/Copper | Direct arylation for 2,4-disubstituted oxazoles ijpsonline.com | High efficiency |

| Nickel | Suzuki-Miyaura coupling for 2,4,5-trisubstituted oxazoles beilstein-journals.org | One-pot synthesis, good yields |

| Triflylpyridinium Reagent | Direct synthesis from carboxylic acids nih.gov | Bypasses pre-activation, scalable, cost-effective |

| Copper | Aerobic oxidative annulation of ketones and amines beilstein-journals.org | Utilizes air as an oxidant |

Integration into Automated Synthesis and Flow Chemistry Systems

The integration of synthetic processes into automated and continuous flow systems represents a significant opportunity for the production of oxazole-based intermediates like Methyl 5-(bromomethyl)oxazole-2-carboxylate. ijpsonline.com Flow chemistry, in particular, offers enhanced control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher purity, and better safety profiles, especially when handling reactive intermediates. durham.ac.ukuc.pt

A multipurpose mesofluidic flow reactor has been successfully developed for the automated synthesis of 4,5-disubstituted oxazoles. durham.ac.uk This system utilizes packed columns of solid-supported reagents and scavengers, which facilitates rapid, base-catalyzed intramolecular cyclization and simplifies purification. durham.ac.uknih.gov Such a setup enables the on-demand, gram-scale production of diverse oxazole building blocks with high purity (>90%). durham.ac.uk The ability to telescope multiple synthetic steps without isolating intermediates is a key advantage, saving time and reducing waste. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Process Control | Limited control over temperature gradients and mixing | Precise control over reaction parameters durham.ac.uk |

| Scalability | Can be challenging to scale up safely and efficiently | More straightforward and safer scalability |

| Safety | Handling of unstable intermediates can be hazardous | Unstable intermediates are generated and consumed in situ uc.pt |

| Purification | Often requires laborious aqueous extractions and chromatography | In-line purification using solid-supported scavengers is possible durham.ac.uknih.gov |

| Efficiency | Lower space-time yield | Higher throughput and efficiency durham.ac.uk |

Application in the Synthesis of Advanced Functional Materials

The unique structure of Methyl 5-(bromomethyl)oxazole-2-carboxylate makes it an excellent scaffold for the synthesis of advanced functional materials. The 2-(halomethyl)-4,5-diaryloxazole system is known to be a reactive platform for synthetic elaboration. nih.gov The bromomethyl group serves as a key reactive site for introducing a variety of functionalities through substitution reactions with amine, thiol, and alkoxide nucleophiles. nih.gov

This versatility allows for the incorporation of the oxazole core into larger molecular systems designed for specific functions. Diaryloxazole systems exhibit inherent photochemical properties that have potential applications in scintillation technology. nih.gov The ability to readily functionalize the bromomethyl position makes Methyl 5-(bromomethyl)oxazole-2-carboxylate an ideal starting point for creating new ligands, polymers, or molecular probes where the photophysical properties of the oxazole core can be tuned and exploited. The compound can be used as a building block in the concise synthesis of more complex molecules, such as the anti-inflammatory drug Oxaprozin, which was demonstrated using a related 2-(bromomethyl)oxazole analogue. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 5-(bromomethyl)oxazole-2-carboxylate, and what experimental conditions are critical for optimizing yield?

- The compound can be synthesized via electrophilic bromination of a preformed oxazole ester or through decarboxylative N-alkylation using bromomethylating agents. Evidence from similar brominated esters (e.g., methyl 5-bromothiophene-2-carboxylate) highlights the importance of controlling reaction temperature (0–5°C for bromine addition) and using anhydrous solvents like dichloromethane to minimize hydrolysis . For alkylation, Ru-catalyzed reactions under inert atmospheres (N₂/Ar) are effective, with column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. Which spectroscopic techniques are most reliable for confirming the structure of methyl 5-(bromomethyl)oxazole-2-carboxylate?

- 1H/13C NMR is critical for identifying the bromomethyl (-CH₂Br) group (δ ~3.5–4.0 ppm for CH₂Br) and the oxazole ring protons (δ ~7.5–8.5 ppm). HRMS (EI or ESI) confirms molecular weight, while FTIR detects ester carbonyl stretches (~1700–1750 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹). For advanced confirmation, 2D NMR (HMBC) can resolve connectivity between the oxazole ring and bromomethyl group .

Q. How should methyl 5-(bromomethyl)oxazole-2-carboxylate be stored to ensure stability, given its reactive bromomethyl group?

- Store under anhydrous conditions (-20°C, desiccated) to prevent hydrolysis. The bromomethyl group is prone to nucleophilic substitution, so avoid exposure to amines, water, or protic solvents. Use amber vials to minimize light-induced degradation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during the bromination of oxazole precursors?

- Low-temperature bromination (0–5°C) with controlled stoichiometry (1.1–1.3 equiv. Br₂) reduces over-bromination. Adding radical inhibitors (e.g., BHT) prevents dimerization via radical pathways. For Ru-catalyzed alkylation, exclude oxygen rigorously and use ligands like dtbbpy to stabilize intermediates .

Q. How can the reactivity of the bromomethyl group be exploited in constructing complex heterocyclic systems?

- The bromomethyl group serves as a versatile electrophilic handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution with amines/thiols. For example, in , bromomethyl derivatives underwent decarboxylative amination to form tetrazole and carbazole hybrids. Optimize solvent polarity (DMF or THF) and base (K₂CO₃) to control reaction rates .

Q. What analytical challenges arise when characterizing methyl 5-(bromomethyl)oxazole-2-carboxylate, and how are they resolved?

- Impurity profiling is critical due to potential hydrolysis (to carboxylic acid) or residual bromine. Use HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to detect degradation products. For ambiguous NMR signals, NOESY or X-ray crystallography (as in ) resolves conformational ambiguities .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of methyl 5-(bromomethyl)oxazole-2-carboxylate in nucleophilic substitution reactions?

- DFT calculations (B3LYP/6-31G*) model transition states and activation energies for SN2 mechanisms. For example, LUMO maps identify electrophilic sites on the bromomethyl group, guiding solvent (polar aprotic vs. nonpolar) and catalyst selection .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported yields for bromomethylation: How can experimental variables be standardized?

- Yields vary due to moisture sensitivity of intermediates and bromine’s volatility. Standardize reaction setup with Schlenk techniques for air-sensitive steps and use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantification .

Q. Conflicting NMR data for oxazole derivatives: How to resolve ambiguity in peak assignments?

- Perform deuterium exchange (D₂O shake) to identify exchangeable protons. Use HMBC to correlate oxazole ring carbons with adjacent protons. Compare with literature data for analogous compounds (e.g., ’s oxazole-phenyl derivatives) .

Methodological Recommendations

- Synthesis : Prioritize Ru-catalyzed alkylation for regioselectivity .

- Characterization : Combine HRMS with 2D NMR for unambiguous assignment .

- Reactivity : Exploit bromomethyl in cascade reactions to build polyheterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.